molecular formula C23H27N3O4 B12491129 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate

Cat. No.: B12491129
M. Wt: 409.5 g/mol
InChI Key: CRWJNWKJDAMOLY-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a piperazine ring, an acetyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the acetyl group and the benzoate ester. Common reagents used in these reactions include acetic anhydride, ethyl benzoate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, and exerting its effects at the cellular level. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate
  • Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate
  • Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate

Uniqueness

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate is unique due to the presence of the acetyl group on the piperazine ring, which may confer specific biological activities and chemical properties. This distinguishes it from other similar compounds and makes it a subject of interest in various research fields.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C23H27N3O4/c1-4-30-23(29)19-8-9-21(26-12-10-25(11-13-26)17(3)27)20(15-19)24-22(28)18-7-5-6-16(2)14-18/h5-9,14-15H,4,10-13H2,1-3H3,(H,24,28)

InChI Key

CRWJNWKJDAMOLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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